molecular formula C11H7ClF3N3O2 B15135559 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione

Cat. No.: B15135559
M. Wt: 305.64 g/mol
InChI Key: AWLZJKYMAYUHJU-UHFFFAOYSA-N
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Description

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione typically involves multiple steps. One common method starts with the preparation of 2-amino-3-chloro-5-trifluoromethylpyridine, which is then reacted with other intermediates under controlled conditions . The reaction conditions often include the use of solvents like MIBK (methyl isobutyl ketone) and catalysts such as PdCl2dppf .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and pyrroles, such as:

Uniqueness

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group with the pyridine and pyrrole moieties enhances its stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C11H7ClF3N3O2

Molecular Weight

305.64 g/mol

IUPAC Name

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H7ClF3N3O2/c1-5-4-8(19)18(10(5)20)17-7-3-2-6(9(12)16-7)11(13,14)15/h2-4H,1H3,(H,16,17)

InChI Key

AWLZJKYMAYUHJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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